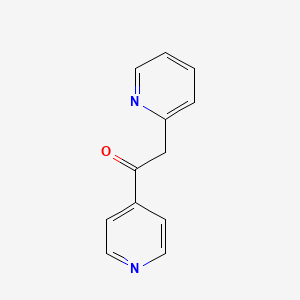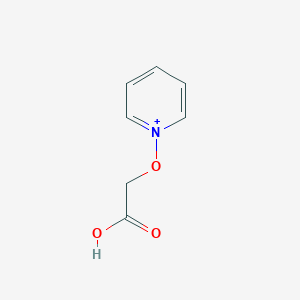
Pyridinium, 1-(carboxymethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 1-(carboxymethoxy)-: is a pyridinium salt with the molecular formula C7H8NO3. This compound is part of the broader class of pyridinium salts, which are known for their diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of pyridinium salts typically involves the quaternization of pyridine with organic halides . For Pyridinium, 1-(carboxymethoxy)-, the synthesis can be achieved by reacting pyridine with a suitable carboxymethoxy halide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained between 0°C and 50°C to ensure optimal yield .
Industrial Production Methods: : Industrial production of pyridinium salts often employs continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: : Pyridinium, 1-(carboxymethoxy)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used under anhydrous conditions to prevent side reactions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: : Pyridinium, 1-(carboxymethoxy)- is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds .
Biology: : In biological research, this compound is utilized for its antimicrobial properties and as a precursor in the synthesis of bioactive molecules .
Medicine: : Pyridinium salts have shown potential in the development of pharmaceuticals, including anti-cancer and anti-malarial drugs .
Industry: : Industrial applications include the use of pyridinium salts as ionic liquids, which serve as solvents and catalysts in various chemical processes .
Mechanism of Action
The mechanism of action of Pyridinium, 1-(carboxymethoxy)- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an antimicrobial agent by disrupting the cell membrane integrity of microorganisms . The compound’s reactivity is attributed to the presence of the pyridinium ion, which can participate in various chemical interactions, including hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds: : Other pyridinium salts, such as cyanomethyl pyridinium and isoquinolinium salts, share structural similarities with Pyridinium, 1-(carboxymethoxy)- .
Uniqueness: : The unique feature of Pyridinium, 1-(carboxymethoxy)- lies in its carboxymethoxy group, which imparts distinct chemical properties and reactivity compared to other pyridinium salts . This functional group enhances its solubility and allows for specific interactions in chemical and biological systems .
Properties
CAS No. |
56943-58-9 |
|---|---|
Molecular Formula |
C7H8NO3+ |
Molecular Weight |
154.14 g/mol |
IUPAC Name |
2-pyridin-1-ium-1-yloxyacetic acid |
InChI |
InChI=1S/C7H7NO3/c9-7(10)6-11-8-4-2-1-3-5-8/h1-5H,6H2/p+1 |
InChI Key |
WLXDSMNUQKDKLR-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=[N+](C=C1)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14612077.png)
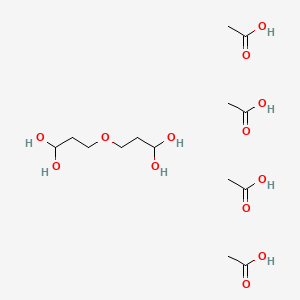

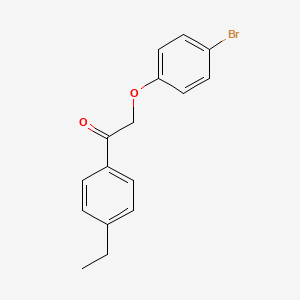
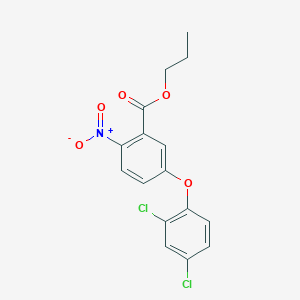
![N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]sulfuric diamide](/img/structure/B14612108.png)
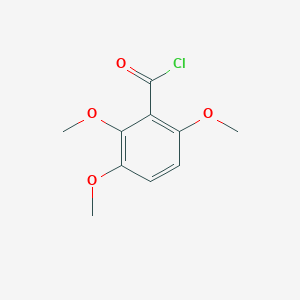
![4-[3-(Piperidin-1-yl)propyl]hexahydro-1H-indene-3a,5,6,7a-tetrol](/img/structure/B14612119.png)
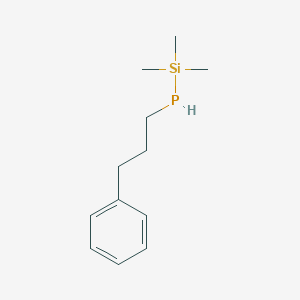
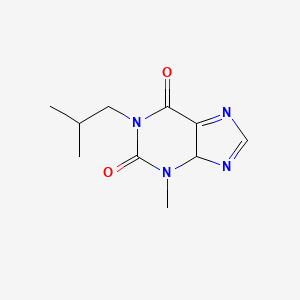
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucyl-L-leucine](/img/structure/B14612125.png)
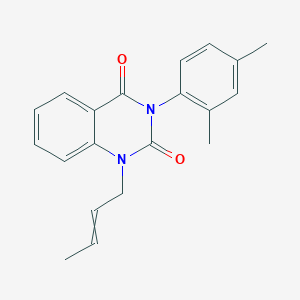
![Pyrimidine, 2-[4-(decyloxy)phenyl]-5-heptyl-](/img/structure/B14612137.png)
